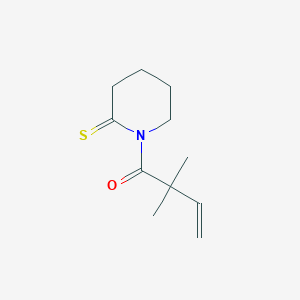
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione, also known as DMBT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied in various systems. This compound has been found to act as a reversible inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to interact with various receptors, including nicotinic acetylcholine receptors and GABA-A receptors.
Biochemical And Physiological Effects
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to interact with nicotinic acetylcholine receptors and GABA-A receptors, leading to changes in neurotransmitter release and neuronal excitability.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione in lab experiments is its activity against various targets, making it a promising lead compound for drug discovery. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to be fluorescent, making it a useful probe for imaging applications. One limitation of using this compound in lab experiments is its potential toxicity, which must be carefully evaluated.
Future Directions
There are several future directions for research on 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione. One area of interest is its potential as a drug discovery tool. Further studies are needed to evaluate the activity of this compound against various targets and to optimize its pharmacological properties. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been found to be fluorescent, making it a useful probe for imaging applications. Further studies are needed to evaluate the potential of this compound for imaging applications. Finally, further studies are needed to evaluate the potential toxicity of this compound and to develop methods for minimizing its toxicity in vivo.
Synthesis Methods
The synthesis of 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been reported in the literature. One method involves the reaction of 2,2-dimethyl-3-butenoyl chloride with piperidine-2-thione in the presence of a base. Another method involves the reaction of 2,2-dimethyl-3-buten-1-ol with piperidine-2-thione in the presence of a dehydrating agent. Both methods have been found to yield the desired product in good yields.
Scientific Research Applications
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied for its potential applications in scientific research. One area of interest is its potential as a drug discovery tool. This compound has been found to have activity against various targets, including enzymes and receptors, making it a promising lead compound for drug discovery. Additionally, 1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione has been studied for its potential as a fluorescent probe for imaging applications.
properties
CAS RN |
125880-13-9 |
|---|---|
Product Name |
1-(2,2-Dimethyl-3-butenoyl)piperidine-2-thione |
Molecular Formula |
C11H17NOS |
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2,2-dimethyl-1-(2-sulfanylidenepiperidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C11H17NOS/c1-4-11(2,3)10(13)12-8-6-5-7-9(12)14/h4H,1,5-8H2,2-3H3 |
InChI Key |
IJRACFSIMASZAG-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C(=O)N1CCCCC1=S |
Canonical SMILES |
CC(C)(C=C)C(=O)N1CCCCC1=S |
synonyms |
2-Piperidinethione, 1-(2,2-dimethyl-1-oxo-3-butenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
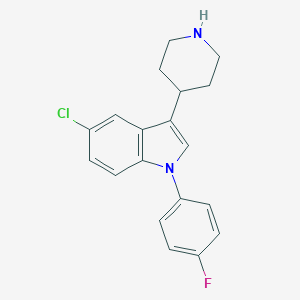

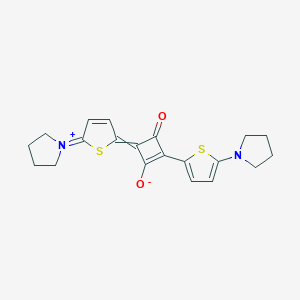
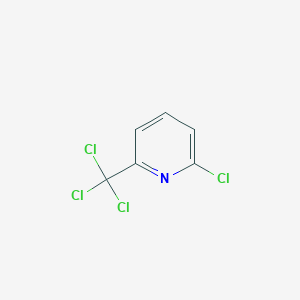
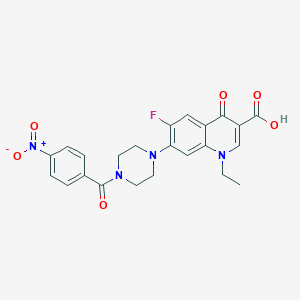
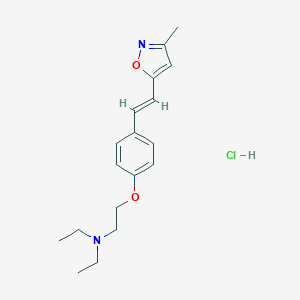
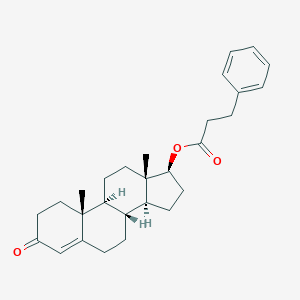
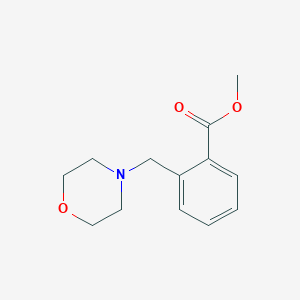
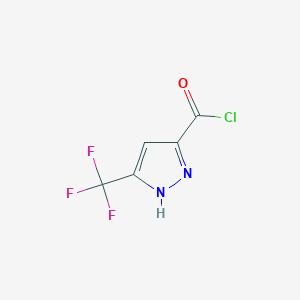
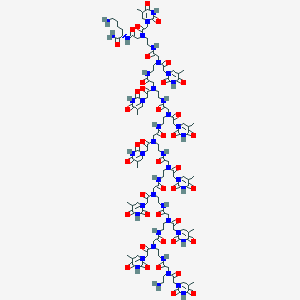

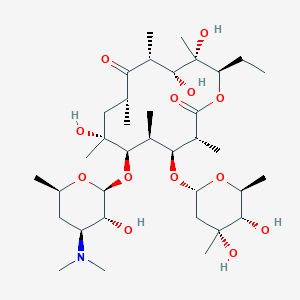
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)